molecular formula C10H11NO5 B1425513 4-Hydroxy-3-nitro-5-propoxybenzaldehyde CAS No. 871085-51-7

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Cat. No. B1425513
M. Wt: 225.2 g/mol
InChI Key: XOTMRYLMVFWNPI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-5-propoxybenzaldehyde (HNPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HNPB is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 257.21 g/mol. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Three-Dimensional Aggregation

  • Study: "Three-dimensional aggregation in 2-hydroxy-3-iodo-5-nitrobenzaldehyde involving C-H...O, iodo-nitro and aromatic pi-pi stacking interactions, and isolated dimers in disordered 2,4-diiodo-6-nitroanisole" (Garden et al., 2004). This research discusses the complex molecular interactions and formations in a compound similar to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde.

Spin-Spin Couplings in Benzaldehydes

  • Study: "Multiple long range spin-spin couplings in di-substituted benzaldehydes and hindered rotation" (Kowalewski & Kowalewski, 1965). It examines the N.M.R. spectra of similar benzaldehydes, providing insights into their molecular behavior that could be relevant to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde.

Synthesis and Biological Activity

  • Study: "Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes: synthesis and biological activity as catechol-O-methyltransferase inhibitors" (Pérez et al., 1992). This research investigates the synthesis and potential biological activity of nitrobenzaldehydes as enzyme inhibitors, which might be extrapolated to the study compound.

Phenolic Oxidation Studies

  • Study: "Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes" (Panzella et al., 2006). This paper details the reaction of resveratrol with nitrite ions, leading to products like 4-hydroxy-3-nitrobenzaldehyde, which shares some chemical similarities with the study compound.

Structural Conformations and Vibrational Spectra

  • Study: "Density functional study on the structural conformations, intramolecular charge transfer and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde" (Nataraj, Balachandran, & Karthick, 2011). This research provides insight into the molecular structure and vibrational properties of a closely related compound.

properties

IUPAC Name

4-hydroxy-3-nitro-5-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTMRYLMVFWNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722811
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

CAS RN

871085-51-7
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-4,5-dipropoxybenzaldehyde (153 mg, 0.573 mmol) in anhydrous CH2Cl2 (5 mL) was added anhydrous AlCl3 (151 mg, 1.15 mmol) at 0° C., after the addition, the reaction mixture was stirred at 50° C. for 1 hour. The reaction was quenched by water (20 mL), and the mixture was acidified with 2N aqueous HCl solution (20 mL), followed by a standard aqueous/EtOAc workup. Purification by column chromatography gave Intermediate 65 (126 mg, yield: 97.7%).
Name
3-nitro-4,5-dipropoxybenzaldehyde
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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